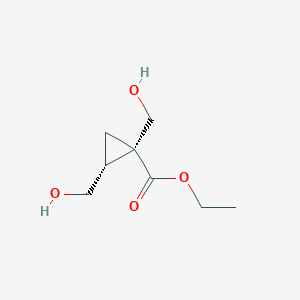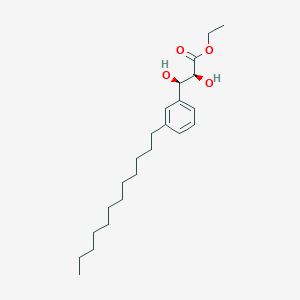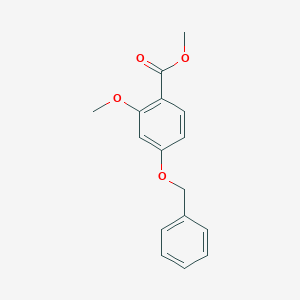![molecular formula C9H18OSi B1639929 4-[(Trimethylsiloxy)méthylène]-2-pentène CAS No. 82223-91-4](/img/structure/B1639929.png)
4-[(Trimethylsiloxy)méthylène]-2-pentène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Trimethylsiloxy)methylene]-2-pentene is a chemical compound with the molecular formula C9H18OSi. It is known for its unique structure, which includes a trimethylsiloxy group attached to a methylene and pentene backbone.
Applications De Recherche Scientifique
4-[(Trimethylsiloxy)methylene]-2-pentene has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of polymers and other silicon-containing compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.
Industry: It is used in the production of specialty coatings, adhesives, and sealants
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Trimethylsiloxy)methylene]-2-pentene typically involves the reaction of trimethylsilyl chloride with a suitable precursor. One common method is the hydrosilylation of vinyl-terminated compounds in the presence of a catalyst such as Karstedt’s catalyst. The reaction conditions often include an inert atmosphere, moderate temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of 4-[(Trimethylsiloxy)methylene]-2-pentene may involve large-scale hydrosilylation processes. These processes are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Trimethylsiloxy)methylene]-2-pentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can yield silane derivatives.
Substitution: The trimethylsiloxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include silanol, silane, and various substituted derivatives, depending on the specific reagents and conditions used .
Mécanisme D'action
The mechanism of action of 4-[(Trimethylsiloxy)methylene]-2-pentene involves its interaction with various molecular targets. The trimethylsiloxy group provides steric hindrance, which can influence the reactivity of the compound. The methylene and pentene backbone allows for versatile chemical modifications, enabling the compound to participate in a wide range of reactions. The exact molecular pathways and targets are still under investigation, but its unique structure plays a crucial role in its reactivity and applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other silyl ethers such as:
- Trimethylsilyl ether
- Triethylsilyl ether
- tert-Butyldimethylsilyl ether
- tert-Butyldiphenylsilyl ether
- Triisopropylsilyl ether
Uniqueness
4-[(Trimethylsiloxy)methylene]-2-pentene is unique due to its specific combination of a trimethylsiloxy group with a methylene and pentene backbone. This structure provides distinct reactivity and stability compared to other silyl ethers, making it valuable for specialized applications in various fields .
Propriétés
IUPAC Name |
trimethyl(2-methylpenta-1,3-dienoxy)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18OSi/c1-6-7-9(2)8-10-11(3,4)5/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWJPELNBSKTNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=CO[Si](C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10827922 |
Source


|
| Record name | Trimethyl[(2-methylpenta-1,3-dien-1-yl)oxy]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10827922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82223-91-4 |
Source


|
| Record name | Trimethyl[(2-methylpenta-1,3-dien-1-yl)oxy]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10827922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4aR,6R,7R,7aS)-6-[6-amino-8-(methylamino)purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B1639848.png)
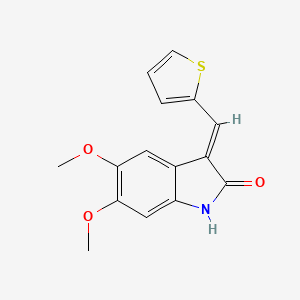

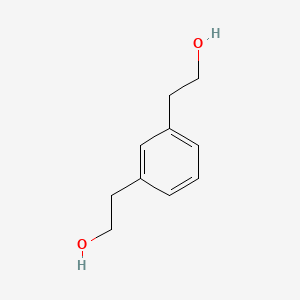
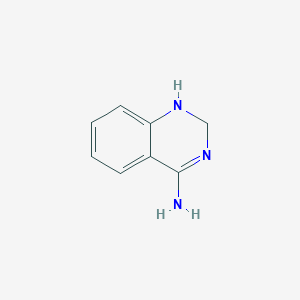
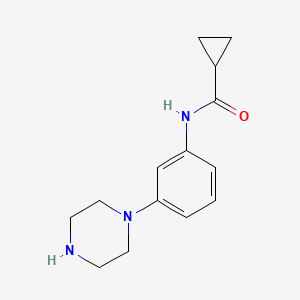

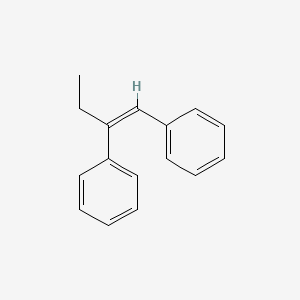
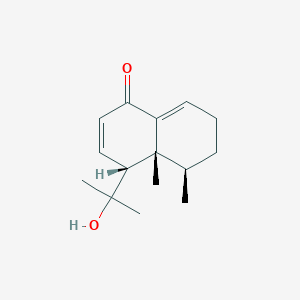
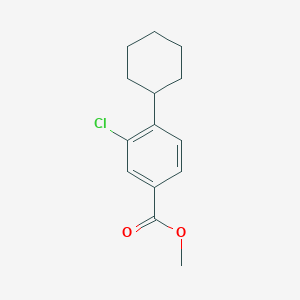
![(1R,5S)-8-methyl-N-phenyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1639895.png)
